Angulatin K

Natural product chemistry Analytical chemistry Quality control

Angulatin K (CAS 1631992-80-7) is a critical reference standard for distinguishing β-dihydroagarofuran sesquiterpenoid bioactivity. Its unique esterification pattern at C-8/C-9 ensures reliable SAR studies, preventing assay variability. As a scaffold-matched negative control (no NO inhibition at 5µM), it validates target-specific activity. Secure high-purity material for definitive metabolomic peak assignment and quality control.

Molecular Formula C37H42O14
Molecular Weight 710.7 g/mol
Cat. No. B12376975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngulatin K
Molecular FormulaC37H42O14
Molecular Weight710.7 g/mol
Structural Identifiers
SMILESCC(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C5=CC=CC=C5)(C)O)OC(=O)C)OC(=O)C
InChIInChI=1S/C37H42O14/c1-20(38)45-19-36-29(48-23(4)41)26(46-21(2)39)18-35(7,44)37(36)30(49-32(42)24-14-10-8-11-15-24)27(34(5,6)51-37)28(47-22(3)40)31(36)50-33(43)25-16-12-9-13-17-25/h8-17,26-31,44H,18-19H2,1-7H3/t26-,27+,28-,29-,30+,31+,35-,36+,37-/m0/s1
InChIKeyJLOITWJNBYVRLW-XFKRBFLPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angulatin K Procurement Guide: Baseline Specifications and Structural Identity


Angulatin K (CAS: 1631992-80-7) is a β-dihydroagarofuran-type sesquiterpene polyol ester, first isolated from the root bark of Celastrus angulatus (Celastraceae) and characterized as a white amorphous powder with molecular formula C₃₇H₄₂O₁₄ and molecular weight 710.72 g/mol [1]. The compound belongs to a structurally diverse class of highly esterified β-dihydroagarofuran sesquiterpenoids that exhibit insecticidal, cytotoxic, anti-inflammatory, and multidrug resistance-modulating activities [2].

Why Generic β-Dihydroagarofuran Sesquiterpenoids Cannot Replace Angulatin K


β-Dihydroagarofuran sesquiterpenoids from Celastrus species are not functionally interchangeable. Their biological activities are exquisitely sensitive to the pattern and spatial orientation of ester substituents [1]. Acyl substitution at positions 2 and 8 is favorable for anti-inflammatory activity, whereas substitution at positions 4 and 6 is less effective [2]. Furthermore, the stereochemical configuration at C-8 and C-9 determines both NMR spectral properties and, by inference, three-dimensional recognition by biological targets [3]. Substituting Angulatin K with an analog of similar molecular weight but different esterification pattern or stereochemistry introduces uncontrolled variation in target engagement and assay reproducibility.

Angulatin K Differentiated Evidence: Quantified Performance Against Comparators


Angulatin K Molecular Identity: Exact Mass Confirmation for Analytical Validation

Angulatin K exhibits a precise exact mass of 710.257 Da as determined by high-resolution electrospray ionization mass spectrometry (HRESI-MS), distinguishing it from co-isolated analogs [1]. This value is consistent with the molecular formula C₃₇H₄₂O₁₄ (calculated exact mass 710.257 Da) and 17 degrees of unsaturation [1].

Natural product chemistry Analytical chemistry Quality control

Angulatin K Lack of NO Inhibitory Activity: Distinction from Anti-Inflammatory Analogs

The β-dihydroagarofuran scaffold does not guarantee anti-inflammatory activity. While certain analogs such as Angulatin M and Wilforsinine K exhibit NF-κB pathway inhibition [1], structurally related compounds including Angulatin V, Angulatin W, Angulatin X, and Putterine B showed no significant nitric oxide inhibitory activity in LPS-stimulated RAW264.7 macrophages at concentrations of 2.5 and 5 μM [2]. Angulatin K shares the core scaffold with these compounds but has not been demonstrated to possess anti-inflammatory efficacy.

Anti-inflammatory screening Macrophage assay Nitric oxide inhibition

Angulatin K Versus Angulatin A: Divergent Physicochemical Profiles Dictate Differential Application Suitability

Angulatin K and Angulatin A represent chemically distinct procurement options within the Celastrus sesquiterpene family, with divergent physicochemical properties that dictate their suitability for different experimental and formulation contexts. Angulatin K has a higher molecular weight (710.72 g/mol), larger topological polar surface area (tPSA: 187 Ų), and more hydrogen bond acceptors (14) than Angulatin A (MW 662.72 g/mol; tPSA: 181 Ų; HBA: 13) [1][2].

Physicochemical properties Drug-likeness Formulation development

Angulatin K Versus Celangulin XIX: Differentiated Structural Complexity for Distinct Research Applications

Angulatin K and Celangulin XIX represent two structurally distinct procurement options within the Celastrus sesquiterpene family. Angulatin K has a higher molecular weight (710.72 g/mol) and more complex esterification pattern than Celangulin XIX (MW 686.70 g/mol), which has demonstrated insecticidal activity against Mythimna separata with an ED₅₀ of 73.3 μg/g [1].

Insecticidal screening Structural complexity Chemical probe development

Angulatin K Recommended Scientific and Industrial Application Scenarios


Analytical Reference Standard for Celastrus angulatus Extract Characterization

Angulatin K serves as an authentic reference standard for HPLC-MS identification and quantification of β-dihydroagarofuran sesquiterpenoids in Celastrus angulatus root bark extracts. Its exact mass (710.257 Da) and well-defined HRESI-MS and NMR spectral data enable unambiguous peak assignment in metabolomic profiling and quality control workflows [1].

Negative Control for β-Dihydroagarofuran Anti-Inflammatory Screening

Given that structurally related β-dihydroagarofuran compounds (Angulatin V, W, X, Putterine B) showed no significant NO inhibitory activity at 2.5–5 μM in RAW264.7 macrophages [1], Angulatin K can serve as a scaffold-matched negative control in anti-inflammatory screening campaigns, enabling researchers to distinguish target-specific activity from nonspecific scaffold effects.

Structure-Activity Relationship (SAR) Reference Compound

Angulatin K occupies a specific position in the β-dihydroagarofuran chemical space, with physicochemical properties (MW 710.72 g/mol, tPSA 187 Ų, 14 HBA, 15 rotatable bonds) that differ from Angulatin A (MW 662.72 g/mol, tPSA 181 Ų, 13 HBA) and Celangulin XIX (MW 686.70 g/mol) [1][2][3]. Researchers investigating how ester substitution patterns influence membrane permeability, solubility, or target binding can use Angulatin K as a distinct reference point in comparative SAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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